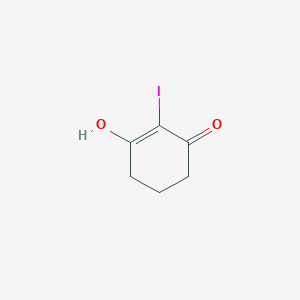![molecular formula C15H19NO3 B2980704 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid CAS No. 735342-69-5](/img/structure/B2980704.png)
2-[Cyclohexyl(methyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[Cyclohexyl(methyl)carbamoyl]benzoic acid” is an organic compound with the molecular formula C15H19NO3 . It consists of a cyclohexyl group and a methyl group attached to a carbamoyl group, which is further attached to a benzoic acid group .
Molecular Structure Analysis
The molecular structure of “2-[Cyclohexyl(methyl)carbamoyl]benzoic acid” consists of 15 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 261.316 Da, and the monoisotopic mass is 261.136505 Da .Scientific Research Applications
Chemical Synthesis and Organic Chemistry
- The carbamoyl benzoic acids, including structures similar to 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid, are utilized in the synthesis of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals. This process involves the production of delocalised radicals and subsequent cyclisations to yield various organic compounds (Bella, Jackson, & Walton, 2004).
Environmental and Wastewater Treatment
- Carbamoyl benzoic acids have innovative applications in the coagulation-flocculation processes for wastewater treatment. These compounds show potential in binding hazardous heavy metals like Pb2+, Cu2+, and Hg2+, which are often present in metal plating wastewater. Their effectiveness in heavy metal separation is influenced by specific physicochemical conditions (Martinez-Quiroz et al., 2017).
Biological and Pharmaceutical Research
- Carboxamide derivatives of amino acids, which include structures similar to 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid, are studied for their interactions with proteins like Bovine Serum Albumin (BSA). These interactions, important in drug design and pharmacology, are investigated using techniques like ultrasonic interferometry (Thakare et al., 2018).
Catalysis and Material Science
- In the field of catalysis, carbamoyl benzoic acids are used in synthesizing esters from benzoic acids and other aromatic carboxylic acids. This involves the use of biocatalysts and could have implications in material science and green chemistry (Giunta, Sechi, & Solinas, 2015).
Hydrogenation Processes
- Benzoic acid derivatives are also significant in the hydrogenation process to produce cyclohexanecarboxylic acid, a reaction of industrial and academic significance. The process involves overcoming challenges like the electron-deficient nature of the aromatic ring and catalyst poisoning (Guo et al., 2021).
Kinetic Studies in Polymer Science
- Kinetic modeling studies of cycloaliphatic epoxides with carboxyl functionalized polymers, including benzoic acid derivatives, are conducted to understand reaction mechanisms. This research is relevant in the field of polymer science and materials engineering (Soucek et al., 1998).
properties
IUPAC Name |
2-[cyclohexyl(methyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(18)19/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCGBSLMTUMNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclohexyl(methyl)carbamoyl]benzoic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)



![1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980634.png)
![1'-(3-chlorobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2980635.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2980637.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide](/img/structure/B2980638.png)
![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2980640.png)


